molecular formula C13H6F4N2O2S B5546007 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5546007
M. Wt: 330.26 g/mol
InChI Key: GQGZKSCWZXRNJS-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. This class of compounds is known for its diverse chemical reactions and broad range of properties, making it a significant area of study in organic and medicinal chemistry. The synthesis and study of 1,2,4-oxadiazole derivatives have been extensively researched due to their potential in various fields, including pharmacology and material science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the use of primary amidoximes and acylating agents or reactions of 1,3-dipolar cycloaddition, particularly with primary amidoximes. These methods are the foundation for creating a broad spectrum of 1,2,4-oxadiazole derivatives, including the compound of interest (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure is pivotal for the compound's interactions with biological targets, as it can form hydrogen bonds with biomacromolecules, enhancing pharmacological activity (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

Scientific Research Applications

1. Antifungal Applications

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been explored for their potential antifungal applications. A study on similar compounds, namely 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thiones, demonstrated promising antifungal activity against various human pathogenic fungal strains, including Candida albicans and Aspergillus niger. Molecular docking studies also indicated potential efficacy against cytochrome P450 enzymes in fungi (Nimbalkar et al., 2016).

2. Optoelectronic Properties

The optoelectronic properties of 1,3,4-oxadiazole derivatives have been investigated, focusing on their potential application in molecular electronics. For example, compounds like 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents have shown promising results in optoelectronic properties. These properties are crucial for applications in light-emitting diodes, solar cells, and molecular wires (Wang et al., 2006).

3. Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been studied for their ability to inhibit corrosion, particularly in metals like mild steel. Compounds like 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol have shown effectiveness in preventing corrosion in sulfuric acid, indicating their potential as corrosion inhibitors in industrial applications (Ammal et al., 2018).

4. Antimicrobial and Anti-Proliferative Activities

Studies have shown that N-Mannich bases of 1,3,4-Oxadiazoles exhibit significant antimicrobial and anti-proliferative activities. These compounds have been effective against pathogenic bacteria and various cancer cell lines, suggesting their potential use in the development of new antimicrobial and anti-cancer agents (Al-Wahaibi et al., 2021).

5. Anti-Cancer and Anti-Diabetic Properties

New 1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anti-cancer and anti-diabetic properties. These studies involved in vitro cytotoxic efficacy tests against cancer cell lines and in vivo studies using diabetic models, showing significant potential in treating these conditions (Shankara et al., 2022).

properties

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2O2S/c14-6-4-7(15)11(17)12(10(6)16)20-5-9-18-13(19-21-9)8-2-1-3-22-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZKSCWZXRNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

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